An In-depth Technical Guide on the Core Properties of 4-Propoxycinnamic Acid
An In-depth Technical Guide on the Core Properties of 4-Propoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 4-Propoxycinnamic Acid, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Properties and Data
4-Propoxycinnamic Acid is a derivative of cinnamic acid, characterized by a propoxy group at the para position of the phenyl ring. Its chemical structure and basic properties are summarized below.
Table 1: Basic Properties of 4-Propoxycinnamic Acid
| Property | Value | Source |
| Chemical Structure | - | |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| IUPAC Name | (E)-3-(4-propoxyphenyl)prop-2-enoic acid | - |
| CAS Number | 69033-81-4 | - |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | 168-171 °C | Estimated from related compounds |
| Boiling Point | 364.8 °C at 760 mmHg | - |
| Density | 1.132 g/cm³ | - |
| Flash Point | 140.4 °C | - |
| Solubility | Soluble in ethanol, ethyl acetate, and other organic solvents. Sparingly soluble in water. | General knowledge |
Experimental Protocols
Synthesis of 4-Propoxycinnamic Acid via Knoevenagel Condensation
A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[2][3] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst. For the synthesis of 4-Propoxycinnamic Acid, 4-propoxybenzaldehyde (B1265824) is used as the starting material.
Reaction Scheme:
4-Propoxybenzaldehyde + Malonic Acid → 4-Propoxycinnamic Acid
Materials:
-
4-Propoxybenzaldehyde
-
Malonic acid
-
Pyridine (B92270) (as solvent and catalyst)
-
Piperidine (B6355638) (as catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into an ice-cold solution of concentrated HCl to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any remaining pyridine and piperidine salts.
-
Dry the crude 4-Propoxycinnamic Acid.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.[4]
Procedure:
-
Dissolve the crude 4-Propoxycinnamic Acid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure 4-Propoxycinnamic Acid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized 4-Propoxycinnamic Acid can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on data from similar cinnamic acid derivatives.[1][5][6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Propoxycinnamic Acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic Protons | 6.9 - 7.6 | Doublets |
| Vinylic Protons | 6.3 - 7.8 | Doublets |
| -OCH₂- | 3.9 - 4.1 | Triplet |
| -CH₂- | 1.7 - 1.9 | Sextet |
| -CH₃ | 0.9 - 1.1 | Triplet |
| Carboxylic Acid Proton | 12.0 - 13.0 | Singlet (broad) |
| ¹³C NMR | ||
| Carbonyl Carbon | ~168 | - |
| Aromatic Carbons | 115 - 160 | - |
| Vinylic Carbons | 118 - 145 | - |
| -OCH₂- | ~70 | - |
| -CH₂- | ~22 | - |
| -CH₃ | ~10 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in 4-Propoxycinnamic Acid.
Table 3: Characteristic IR Absorption Peaks for 4-Propoxycinnamic Acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C stretch (Alkene) | 1625-1645 | Medium |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
| C-O stretch (Ether) | 1240-1260 | Strong |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |
Potential Biological Activities and Signaling Pathways
Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including antifungal and anti-inflammatory properties. While specific data for 4-Propoxycinnamic Acid is limited, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Antifungal Activity
Derivatives of cinnamic acid have shown efficacy against various fungal pathogens, including Candida albicans.[7][8] The antifungal activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 4: Representative Antifungal Activity of Cinnamic Acid Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Methyl Caffeate | Candida albicans | 128 | [7] |
| Methyl 2-nitrocinnamate | Candida albicans | 128 | [7] |
| Methoxyethyl 4-chlorocinnamate | Candida albicans | ~28 (0.13 µmol/mL) | |
| Perillyl 4-chlorocinnamate | Candida albicans | ~7 (0.024 µmol/mL) |
The mechanism of antifungal action for some cinnamic acid derivatives is thought to involve the disruption of the fungal cell membrane and inhibition of key enzymes.
Anti-inflammatory Activity
Cinnamic acid derivatives have also demonstrated anti-inflammatory effects. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.[2][9][10][11][12] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 5: Representative Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Epimuqubilin A | NO Inhibition | RAW 264.7 | 7.4 | [12] |
| Sigmosceptrellin A | NO Inhibition | RAW 264.7 | 9.9 | [12] |
| Luteolin | NO Inhibition | RAW 264.7 | 7.6 | [2] |
| Quercetin | NO Inhibition | RAW 264.7 | 12.0 | [2] |
Signaling Pathway Modulation
The biological effects of cinnamic acid derivatives are often mediated through the modulation of specific intracellular signaling pathways.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Some cinnamic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as p38.[13][14][15][16][17]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a significant role in regulating lipid metabolism and inflammation. Certain cinnamic acid derivatives have been identified as agonists of PPARγ, suggesting a potential mechanism for their metabolic and anti-inflammatory effects.[18][19][20][21][22]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of 4-Propoxycinnamic Acid.
Potential Signaling Pathway Modulation
References
- 1. rsc.org [rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-METHOXYCINNAMIC ACID(943-89-5) 1H NMR spectrum [chemicalbook.com]
- 7. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of p38 MAPK induced by oxidative stress is linked to activation of both caspase-8- and -9-mediated apoptotic pathways in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 MAPK signal pathway involved in anti-inflammatory effect of Chaihu-Shugan-San and Shen-ling-bai-zhu-San on hepatocyte in non-alcoholic steatohepatitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Constitutive activation of peroxisome proliferator-activated receptor-gamma suppresses pro-inflammatory adhesion molecules in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peroxisome proliferator activated receptor gamma and oxidized docosahexaenoic acids as new class of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
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